molecular formula C15H14N2O B14261512 5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one CAS No. 153484-06-1

5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one

Cat. No.: B14261512
CAS No.: 153484-06-1
M. Wt: 238.28 g/mol
InChI Key: YRMNPDWLKDNIDU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, phenyl, and propynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The phenyl and propynyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-dimethylpyrimidine: Lacks the propynyl group, resulting in different chemical properties and reactivity.

    5,6-Dimethyl-2-phenylpyrimidin-4(3H)-one: Similar structure but without the propynyl group, leading to variations in biological activity and applications.

    3-(Prop-2-yn-1-yl)-2-phenylpyrimidin-4(3H)-one:

Uniqueness

5,6-Dimethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

153484-06-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-3-prop-2-ynylpyrimidin-4-one

InChI

InChI=1S/C15H14N2O/c1-4-10-17-14(13-8-6-5-7-9-13)16-12(3)11(2)15(17)18/h1,5-9H,10H2,2-3H3

InChI Key

YRMNPDWLKDNIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)CC#C)C2=CC=CC=C2)C

Origin of Product

United States

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